

metabolic pathways of AalphaC in vivo

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Compound of Interest

Compound Name: AalphaC

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Core Metabolic Pathways of AαC

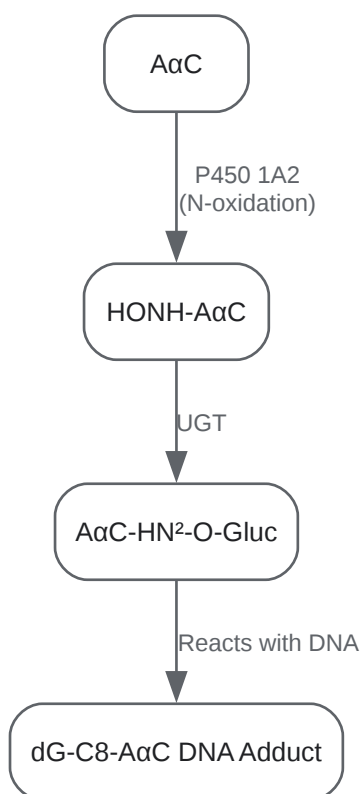
AαC undergoes extensive metabolism in vivo, primarily in the liver, involving both Phase I and Phase II enzymatic reactions.[3][4][5] These pathways can lead to either detoxification and excretion or bioactivation to genotoxic metabolites that can form DNA adducts, a key event in chemical carcinogenesis.[3][6]

The primary routes of AαC metabolism include:

- Phase I Metabolism: Primarily oxidation reactions catalyzed by cytochrome P450 enzymes, with P450 1A2 playing a crucial role in the initial activation step.[3][7]
- Phase II Metabolism: Conjugation reactions involving N-acetyltransferases (NATs), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs) that facilitate the excretion of AαC and its metabolites.[3][5] These pathways can also, in some instances, lead to the formation of reactive intermediates.[3]

Bioactivation Pathway

The bioactivation of AαC to a DNA-reactive species is a critical step in its carcinogenic activity. This process is initiated by the N-oxidation of the exocyclic amine group, a reaction predominantly catalyzed by P450 1A2, to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC).[3] This intermediate can then be further activated by conjugation enzymes. For instance, UGTs can catalyze the formation of AαC-HN2-O-Gluc, a genotoxic metabolite that can react with DNA to form adducts.[3][4][7] The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC).[3]

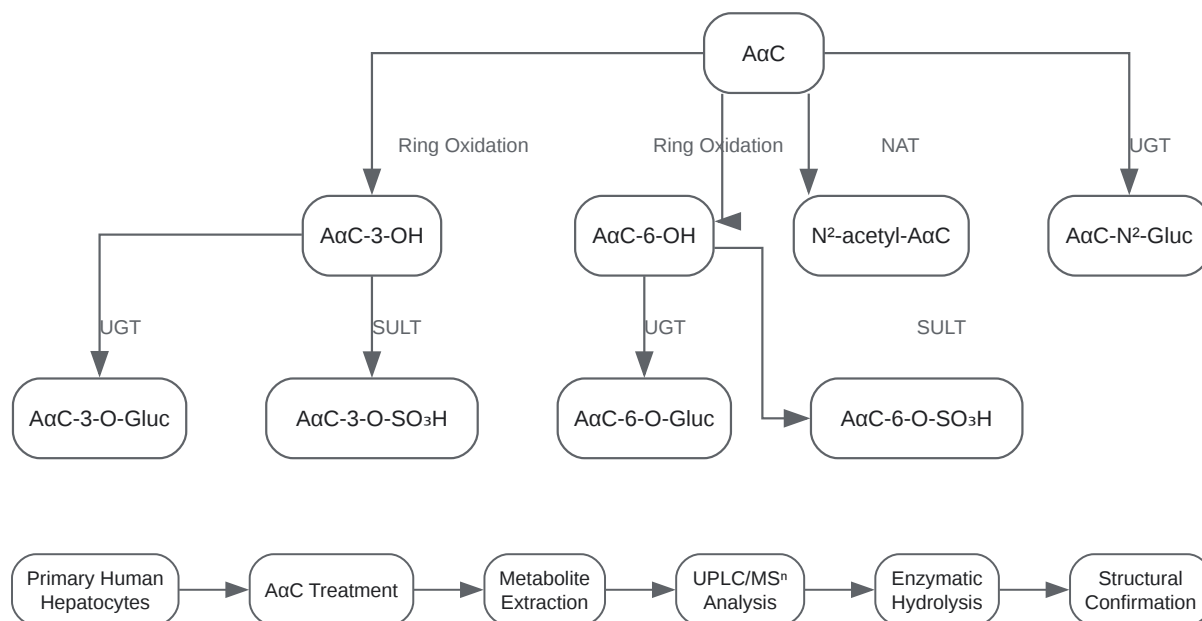


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Caption: Bioactivation pathway of AαC leading to DNA adduct formation.

Detoxification Pathways

The primary detoxification pathways for AαC involve ring oxidation at the C-3 and C-6 positions, followed by conjugation with glucuronic acid or sulfate.[3][4] These reactions increase the water solubility of the metabolites, facilitating their excretion. The major detoxification metabolites include AαC-3-O-Gluc, AαC-6-O-Gluc, AαC-3-O-SO₃H, and AαC-6-O-SO₃H.[3][4] N-acetylation and direct N-glucuronidation of the exocyclic amine also represent important detoxification routes.[3][4]



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